1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
Overview
Description
1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2F3N2 and a molecular weight of 255.11 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 255.11 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of N-heterocycles
The compound has been implicated in the synthesis of N-heterocycles, where chiral sulfinamides, including variants like tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).
Copper Catalyst Systems
The compound's relevance extends to recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These reactions involve aromatic, heterocyclic, and aliphatic amines, including piperidine, showcasing its utility in organic synthesis and potential for commercial exploitation (Kantam et al., 2013).
Environmental Purification
Amine-functionalized sorbents, potentially derived from compounds like 1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride, have shown efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The interaction between PFAS and amine-containing sorbents highlights the importance of such compounds in environmental purification processes (Ateia et al., 2019).
Drug Discovery and Pharmacology
In the realm of neuropsychiatric disorders, dopamine D2 receptor ligands, which may involve derivatives of the compound, have been explored for the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The structural motif of the compound, especially when part of piperazine derivatives, is critical for high D2R affinity, underscoring its potential in drug discovery (Jůza et al., 2022).
Advanced Oxidation Processes
Furthermore, advanced oxidation processes (AOPs) have been applied to degrade nitrogen-containing hazardous compounds, including amines, in environmental settings. The application of AOPs to break down such compounds illustrates the broader environmental and safety implications of studying and manipulating compounds like this compound (Bhat & Gogate, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQUQDOVDIFMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-68-7 | |
Record name | 1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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